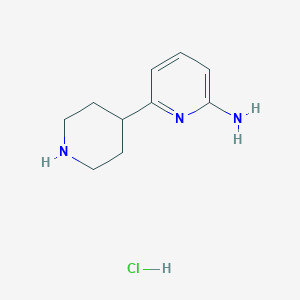

6-(Piperidin-4-yl)pyridin-2-amine hydrochloride

Description

6-(Piperidin-4-yl)pyridin-2-amine hydrochloride (CAS: 1998215-96-5) is a nitrogen-containing heterocyclic compound featuring a pyridine core substituted with a piperidin-4-yl group at the 6-position and an amine group at the 2-position. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. The compound is commercially available through multiple suppliers , reflecting its relevance in medicinal chemistry for targeting receptors or enzymes requiring aromatic amine interactions.

Properties

CAS No. |

1998215-96-5 |

|---|---|

Molecular Formula |

C10H16ClN3 |

Molecular Weight |

213.71 g/mol |

IUPAC Name |

6-piperidin-4-ylpyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C10H15N3.ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2,(H2,11,13);1H |

InChI Key |

IZFYPNLODGFPJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC(=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)pyridin-2-amine hydrochloride typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution

The piperidine nitrogen acts as a nucleophile, enabling reactions with electrophiles (e.g., alkyl halides or carbonyl compounds). This facilitates functionalization, such as alkylation or acylation, to modify pharmacological properties .

Acid-Base Chemistry

The amine group in pyridin-2-amine undergoes protonation/deprotonation under acidic or basic conditions, affecting solubility and reactivity. This property is critical for optimizing reaction conditions in synthesis or biological assays .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are used to introduce substituents at the pyridine ring. For instance, halogenated pyridine derivatives can react with boronic acids or amines to form diverse analogs .

Piperidine Substitution

The piperidine ring’s nitrogen can participate in further reactions, such as:

-

Alkylation : Reaction with alkyl halides to form N-alkylpiperidine derivatives.

-

Oxidation : Formation of N-oxides, which may alter biological activity or stability.

Pyridine Ring Reactivity

The pyridine ring’s electron-deficient nature allows for electrophilic substitution reactions. Substituents at the 6-position (e.g., piperidine) influence regioselectivity due to steric and electronic effects .

Research Findings and Implications

Studies on analogous pyridin-2-amine derivatives highlight:

-

Biological Activity : Substitution patterns (e.g., piperidine vs. alkyl groups) significantly affect potency and selectivity in kinase inhibition .

-

Synthetic Flexibility : Cross-coupling enables the introduction of diverse functional groups, enhancing medicinal chemistry applications .

| Biological Impact | Relevance to Reactions |

|---|---|

| Kinase Inhibition (e.g., CDK4/6) | Structural modifications via cross-coupling or alkylation optimize binding affinity |

Scientific Research Applications

6-(Piperidin-4-yl)pyridin-2-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

6-(Piperazin-1-yl)pyridin-2-amine Hydrochloride (CAS: 1956318-00-5)

- Structural Difference : Replaces piperidine with piperazine, introducing an additional nitrogen atom.

- Impact :

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Substituent Modifications

N-[(Piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine Dihydrochloride

- Structural Difference : Adds a trifluoromethyl (-CF₃) group to pyridine and a methylene bridge to piperidine.

- Dihydrochloride salt (vs. hydrochloride) improves solubility but increases molecular weight (MW: ~330 g/mol) .

6-(4-Methylpiperidin-1-yl)pyridin-3-amine Hydrochloride (CAS: 1431964-35-0)

- Structural Difference : Methyl group on piperidine and positional isomerism (3-amine vs. 2-amine).

- 3-amine substitution may alter binding orientation in receptor pockets .

Comparative Data Table

| Compound Name | CAS Number | Core Structure | Substituents | Molecular Formula | MW (g/mol) | Key Properties |

|---|---|---|---|---|---|---|

| 6-(Piperidin-4-yl)pyridin-2-amine HCl | 1998215-96-5 | Pyridine | Piperidin-4-yl, 2-amine | C₁₀H₁₆ClN₃ | ~227.7 | Moderate lipophilicity, high solubility |

| 6-(Piperazin-1-yl)pyridin-2-amine HCl | 1956318-00-5 | Pyridine | Piperazin-1-yl, 2-amine | C₉H₁₅ClN₄ | 214.7 | High polarity, enhanced H-bonding |

| N-[(Piperidin-4-yl)methyl]-6-(CF₃)Py-2-amine·2HCl | 10-F550467 | Pyridine | -CF₃, methylene-piperidine | C₁₂H₁₆Cl₂F₃N₃ | ~330.2 | High metabolic stability |

| 6-(4-Methylpiperidin-1-yl)pyridin-3-amine HCl | 1431964-35-0 | Pyridine | 4-Methylpiperidin-1-yl, 3-amine | C₁₁H₁₈ClN₃ | 227.7 | Increased lipophilicity |

Biological Activity

6-(Piperidin-4-yl)pyridin-2-amine hydrochloride, also referred to as N-(piperidin-4-yl)pyridin-2-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound is known to bind to various enzymes and receptors, modulating their activity and leading to different biological effects. Its mechanism of action may involve:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Activity: Studies indicate that derivatives of piperidine, including this compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Biological Activities

-

Anticancer Properties:

- Research highlights the potential of this compound as an anticancer agent. It has been evaluated for its ability to inhibit tumor growth by targeting CDC42 GTPases, which are overexpressed in various tumors .

- A structure–activity relationship (SAR) study indicated that modifications in the piperidine moiety can enhance the potency against melanoma cell lines .

- Antimicrobial Activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(Piperidin-4-yl)pyridin-2-amine | E. coli | 32 µg/mL |

| 6-(Piperidin-4-yl)pyridin-2-amine | S. aureus | 16 µg/mL |

| 6-(Piperidin-4-yl)pyridin-2-amine | P. aeruginosa | 64 µg/mL |

- Neuroprotective Effects:

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the antiproliferative effects of several derivatives of N-(piperidin-4-yl)pyridin-2-amines on melanoma cell lines with BRAFV600E mutations. Results indicated that specific modifications in the piperidine moiety significantly enhanced anticancer activity, with some compounds exhibiting IC50 values below 1 µM across multiple cell lines .

Case Study 2: Neurodegenerative Disease Models

In a preclinical model for Alzheimer's disease, N-(piperidin-4-yl)pyridin-2-amines were administered to assess their impact on cognitive function and AChE activity. Results showed a marked improvement in cognitive performance alongside a reduction in AChE levels, suggesting a beneficial role in neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Piperidin-4-yl)pyridin-2-amine hydrochloride, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with pyridine derivatives (e.g., 6-chloropyridin-2-amine) and perform nucleophilic substitution with piperidine-4-amine under alkaline conditions (e.g., NaOH in dichloromethane) .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using computational tools like quantum chemical calculations to predict transition states and intermediate stability .

- Step 3 : Employ high-throughput screening to narrow down optimal conditions, followed by purification via recrystallization or column chromatography. Validate purity using HPLC (>95%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., piperidine-pyridine interactions) .

- NMR spectroscopy : Use - and -NMR to verify substitution patterns and proton environments. Compare chemical shifts with similar piperidine-pyridine derivatives .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, ensuring alignment with theoretical values .

Q. How should researchers handle stability and storage of this hydrochloride salt?

- Methodology :

- Stability assessment : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor decomposition via TLC or HPLC .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Use desiccants to minimize moisture exposure .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction byproducts)?

- Methodology :

- Reaction mechanism modeling : Use density functional theory (DFT) to simulate competing reaction pathways and identify intermediates responsible for byproduct formation .

- Data reconciliation : Cross-reference experimental results (e.g., NMR, MS) with computational predictions to isolate discrepancies. Adjust solvent polarity or catalyst choice iteratively .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Methodology :

- Molecular docking : Perform in silico docking studies (e.g., AutoDock Vina) to predict binding affinities and key residues involved in interactions .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding. Compare with structurally similar compounds to infer SAR trends .

Q. How can researchers address low reproducibility in scaled-up synthesis?

- Methodology :

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to detect deviations in reaction kinetics or impurity profiles during scale-up .

- Design of experiments (DoE) : Use factorial design to assess interactions between variables (e.g., mixing efficiency, heat transfer) and optimize reproducibility .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Emergency procedures : For skin/eye contact, rinse immediately with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention .

- Waste disposal : Neutralize acidic residues before transferring to licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.